4-Acetyl-3-fluorophenylboronic Acid: A Comprehensive Technical Guide for Advanced Synthesis
4-Acetyl-3-fluorophenylboronic Acid: A Comprehensive Technical Guide for Advanced Synthesis
Introduction: The Strategic Advantage of Fluorinated Boronic Acids in Modern Chemistry
In the landscape of contemporary organic synthesis and medicinal chemistry, 4-Acetyl-3-fluorophenylboronic acid (CAS No. 481725-35-3) has emerged as a pivotal building block. Its unique trifunctional substitution pattern—comprising a boronic acid, an acetyl group, and a fluorine atom—offers a confluence of reactivity and modulatory effects that are highly sought after by researchers in drug discovery and materials science. The boronic acid moiety serves as a versatile handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the facile construction of complex biaryl structures.[1] The acetyl group provides a reactive center for further chemical transformations and can act as a key pharmacophoric element. Crucially, the fluorine atom, positioned ortho to the acetyl group, exerts profound electronic effects, influencing the acidity of the boronic acid and modulating the physicochemical properties of the parent molecule and its derivatives.[2] This guide provides an in-depth exploration of the chemical properties, synthesis, and applications of 4-Acetyl-3-fluorophenylboronic acid, offering a technical resource for scientists leveraging this powerful synthetic tool.
Physicochemical and Structural Characteristics
4-Acetyl-3-fluorophenylboronic acid is a white to off-white solid at room temperature.[3] Its structural and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 481725-35-3 | [4] |
| Molecular Formula | C₈H₈BFO₃ | [4] |
| Molecular Weight | 181.96 g/mol | [3] |
| Appearance | White to light yellow solid | |
| Boiling Point | 354.471 °C at 760 mmHg | [4] |
| Melting Point | Data not available; estimated to be in the range of similar substituted phenylboronic acids. | |
| Solubility | Generally soluble in polar organic solvents like methanol, ethanol, and DMSO. Phenylboronic acids exhibit low solubility in nonpolar hydrocarbon solvents and moderate solubility in ethers and ketones.[5] | |
| pKa | The pKa of the closely related 4-amino-3-fluorophenylboronic acid (when acetylated) is reported to be 7.8, suggesting that the fluorine atom enhances acidity.[2][6] | |
| Storage | Store at room temperature or under refrigeration (4°C) under a nitrogen atmosphere.[4] |
Structural Elucidation and Spectroscopic Properties
While specific spectra for 4-Acetyl-3-fluorophenylboronic acid are not widely published, its structural features suggest predictable spectroscopic signatures.
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, with coupling patterns influenced by the fluorine and acetyl substituents. The methyl protons of the acetyl group would appear as a singlet, likely in the downfield region. The hydroxyl protons of the boronic acid group may appear as a broad singlet, and its chemical shift can be concentration and solvent-dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the eight carbon atoms. The carbonyl carbon of the acetyl group will be significantly downfield. The carbon atoms attached to the fluorine and boron will exhibit characteristic chemical shifts and coupling constants (J-C-F).[7]
-
¹⁹F NMR: The fluorine NMR spectrum will show a singlet, providing a sensitive probe for monitoring reactions involving this compound.[8]
-
¹¹B NMR: The boron NMR spectrum is expected to show a single peak in the region typical for tricoordinate boronic acids, around 30 ppm.[9]
-
Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a strong carbonyl (C=O) stretching vibration from the acetyl group (typically around 1680 cm⁻¹). A broad O-H stretching band from the boronic acid hydroxyl groups is expected in the region of 3500-3200 cm⁻¹. Other characteristic peaks will include C-F stretching and B-O stretching vibrations.[10]
Synthesis and Handling
The synthesis of 4-Acetyl-3-fluorophenylboronic acid can be approached through established methods for the preparation of arylboronic acids, typically involving a halogen-metal exchange followed by reaction with a borate ester. A plausible synthetic route, adapted from the synthesis of similar compounds, is outlined below.[6][11]
Caption: Plausible synthetic pathway for 4-Acetyl-3-fluorophenylboronic acid.
Illustrative Synthetic Protocol (Adapted)
-
Protection of the Carbonyl Group (Optional but Recommended): To prevent side reactions with the organometallic intermediate, the acetyl group of the starting material (e.g., 1-bromo-2-fluoro-4-acetylbenzene) can be protected as a ketal using ethylene glycol in the presence of an acid catalyst.[11]
-
Formation of the Organometallic Reagent: The protected bromo-precursor is then subjected to a halogen-metal exchange. This can be achieved using magnesium turnings to form a Grignard reagent or by using an organolithium reagent like n-butyllithium at low temperatures (e.g., -78 °C) in an ethereal solvent like THF or diethyl ether.[6]
-
Borylation: The resulting organometallic intermediate is then reacted with a trialkyl borate, such as trimethyl borate or triisopropyl borate, at low temperature. This step forms the corresponding boronate ester.[6]
-
Hydrolysis and Deprotection: The reaction mixture is quenched with an acidic aqueous solution (e.g., dilute HCl). This hydrolyzes the boronate ester to the desired boronic acid and simultaneously removes the ketal protecting group to regenerate the acetyl functionality. The final product can then be isolated and purified by standard techniques such as crystallization or chromatography.[6][11]
Safety and Handling
4-Acetyl-3-fluorophenylboronic acid is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[3]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area. Wash hands and any exposed skin thoroughly after handling.
-
First Aid:
-
If Swallowed: Call a poison center or doctor if you feel unwell.
-
If on Skin: Wash with plenty of soap and water.
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Reactivity and Applications in Synthesis
The primary utility of 4-Acetyl-3-fluorophenylboronic acid lies in its role as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly in the construction of biaryl and styrenyl systems.[12]
The Suzuki-Miyaura Coupling: Mechanism and Key Considerations
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
-
Oxidative Addition: A low-valent palladium(0) complex reacts with an organic halide (or triflate) to form a palladium(II) species.
-
Transmetalation: The boronic acid is activated by a base to form a boronate species, which then transfers its organic group to the palladium(II) complex.
-
Reductive Elimination: The two organic fragments on the palladium(II) center couple and are eliminated as the final product, regenerating the palladium(0) catalyst.
Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The choice of palladium catalyst, ligands, base, and solvent system is crucial for the success of the Suzuki-Miyaura coupling and depends on the specific substrates being coupled.
Exemplary Protocol for Suzuki-Miyaura Coupling
The following is a general, illustrative protocol for the Suzuki-Miyaura coupling of 4-Acetyl-3-fluorophenylboronic acid with an aryl bromide.
-
Reaction Setup: To a reaction vessel, add the aryl bromide (1.0 equiv), 4-Acetyl-3-fluorophenylboronic acid (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equiv).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water, or dioxane and water.
-
Reaction Execution: The reaction mixture is degassed and then heated under an inert atmosphere (e.g., nitrogen or argon) to a temperature typically ranging from 80 to 110 °C.
-
Monitoring: The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the organic layer is separated. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography or recrystallization.
Applications in Drug Discovery and Medicinal Chemistry: A Case Study
The incorporation of fluorinated phenylboronic acids is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and pharmacokinetic properties.[13] A notable example that highlights the potential utility of the 4-acetyl-3-fluorophenyl moiety is in the development of efflux pump inhibitors.
A study on polysubstituted pyrroles identified 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein (P-gp) and Staphylococcus aureus NorA efflux pumps.[14] Efflux pumps are a major cause of multidrug resistance in both cancer cells and pathogenic bacteria. By inhibiting these pumps, such compounds can restore the efficacy of existing drugs. While this specific molecule does not contain the 3-fluoro substituent on the acetyl-bearing ring, it demonstrates the value of the acetyl-phenyl scaffold in this therapeutic area. The synthesis of analogs incorporating the 4-acetyl-3-fluorophenylboronic acid core via Suzuki coupling could be a promising avenue for developing more potent and selective efflux pump inhibitors.
Conclusion
4-Acetyl-3-fluorophenylboronic acid is a highly valuable and versatile reagent in modern organic synthesis. Its trifunctional nature provides a unique combination of reactivity and the ability to fine-tune molecular properties. The boronic acid function is a reliable handle for Suzuki-Miyaura cross-coupling reactions, enabling the efficient synthesis of complex biaryl structures. The acetyl group offers a site for further chemical elaboration, while the fluorine atom imparts beneficial electronic and pharmacokinetic properties. For researchers and scientists in drug discovery and materials science, a thorough understanding of the chemical properties and reactivity of this building block is essential for its effective application in the design and synthesis of novel, high-value molecules.
References
- Suzuki, A. (1982). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Accounts of Chemical Research, 15(6), 178–184.
- Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(45), 8267-8270.
- Gourdel, M., et al. (2018). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
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Myers, A. G. (n.d.). The Suzuki Reaction. Harvard University. Retrieved from [Link]
- Sporzyński, A., et al. (2019). 13C NMR chemical shifts of fluorinated phenylboronic acids and benzoxaboroles. Magnetic Resonance in Chemistry, 57(11), 933-940.
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University of California, Los Angeles. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
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Oakwood Chemical. (n.d.). 4-Acetyl-3-fluorophenylboronic acid. Retrieved from [Link]
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Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. Request PDF. Retrieved from [Link]
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PubChem. (n.d.). 4-Acetylphenylboronic acid. National Institutes of Health. Retrieved from [Link]
- Kumar, A., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Organic & Biomolecular Chemistry, 13(19), 5424-5431.
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San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]
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Sigma-Aldrich. (n.d.). (4-Acetyl-3-fluorophenyl)boronic acid. Retrieved from [Link]
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Cambridge University Press. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
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ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
- Al-Masum, M., & Ng, D. (2018).
- Chao, J., et al. (2004). A Convenient and Practical Preparation of Acetylphenyl Boronic Acids. Chemical Research in Chinese Universities, 20(6), 734-737.
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Boron Molecular. (n.d.). Buy 4-Acetyl-3-fluorophenylboronic acid. Retrieved from [Link]
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PubChem. (n.d.). 3-Fluorophenylboronic acid. National Institutes of Health. Retrieved from [Link]
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